2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile

Description

Historical Context and Significance of Benzothiazole Derivatives

The benzothiazole class of compounds has maintained a position of considerable importance in medicinal chemistry since its initial discovery in the late nineteenth century. Heinrich Debus first synthesized benzothiazole in 1889, marking the beginning of extensive research into this heterocyclic system. Initially garnering interest primarily as synthetic intermediates in organic chemistry, benzothiazole derivatives gradually revealed their medicinal potential as researchers explored their biological activities and pharmacological effects. The structural versatility of benzothiazole has established it as a privileged scaffold in drug discovery programs, with derivatives exhibiting remarkable biological activities across multiple therapeutic areas.

Benzothiazole derivatives have demonstrated significant therapeutic potential, particularly in anticancer research where they exhibit potent activity against various cancer cell lines including human cervical cancer, colon adenocarcinoma, liver carcinoma, mammary tumors, and ovarian cancer cells. The compounds operate through multiple mechanisms including tyrosine kinase inhibition, topoisomerase inhibition, and apoptosis induction through reactive oxygen species activation. The pharmacological profile of riluzole, a benzothiazole-based drug used for managing amyotrophic lateral sclerosis, particularly attracted the attention of medicinal chemists toward biologically active benzothiazole derivatives. Contemporary research has expanded to encompass benzothiazole derivatives targeting hypoxic tumors, where these compounds interfere with various proteins involved in tumorigenesis, including vascular endothelial growth factor, epidermal growth factor receptor, and carbonic anhydrase enzymes.

The structural diversity achievable within benzothiazole derivatives has proven instrumental in the quest for new therapeutic medicines, with each derivative displaying unique pharmacological effects that underscore the fascinating nature of this compound class. Modern benzothiazole medicinal chemistry represents a dynamic and evolving discipline, characterized by continuous research and improvements that have led to numerous clinical applications with high therapeutic efficacy across various disease types. The incorporation of specific functional groups, such as trifluoromethyl and cyanomethyl substituents, has further enhanced the pharmacological properties of these derivatives by improving their lipophilicity, stability, and binding affinity to biological targets.

Structural Features of 2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile

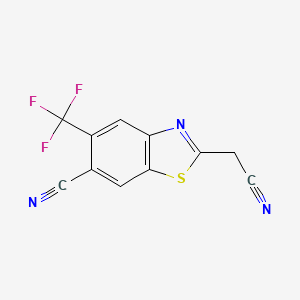

The molecular architecture of this compound presents a sophisticated arrangement of functional groups that significantly influence its chemical and physical properties. The compound possesses a molecular formula of C₁₁H₄F₃N₃S with a molecular weight of 267.23 grams per mole, establishing it as a moderately sized heterocyclic molecule with substantial complexity. The structural framework incorporates a benzothiazole core system enhanced by three distinct functional groups: a cyanomethyl substituent at the 2-position, a trifluoromethyl group at the 5-position, and a carbonitrile group at the 6-position. This unique substitution pattern creates a molecule with multiple electron-withdrawing groups that dramatically alter the electronic distribution and reactivity compared to the parent benzothiazole compound.

The International Union of Pure and Applied Chemistry name for this compound, this compound, precisely describes its structural composition and substitution pattern. The compound exhibits a melting point range of 99-101 degrees Celsius, indicating moderate thermal stability characteristic of substituted benzothiazole derivatives. The InChI key HSNGORAZRBIXAL-UHFFFAOYSA-N provides a unique computational identifier for this specific molecular structure, facilitating database searches and chemical informatics applications. The simplified molecular-input line-entry system representation reveals the connectivity pattern: N#CC1=CC=2SC(=NC2C=C1C(F)(F)F)CC#N, which clearly illustrates the positioning of the various functional groups within the benzothiazole framework.

The trifluoromethyl group at the 5-position represents a particularly significant structural feature, as trifluoromethyl substituents are known to enhance lipophilicity and metabolic stability while influencing the biological activity and chemical reactivity of compounds. The presence of two distinct cyanide-containing groups (cyanomethyl and carbonitrile) introduces strong electron-withdrawing character throughout the molecule, potentially affecting both chemical reactivity and biological interactions. This combination of functional groups creates a unique electronic environment that distinguishes this compound from other benzothiazole derivatives and contributes to its specialized chemical behavior and potential applications in various fields.

Chemical Classification and Heterocyclic Framework

This compound belongs to the broader classification of heterocyclic compounds, specifically within the benzothiazole family, which consists of bicyclic structures containing both sulfur and nitrogen heteroatoms. The fundamental benzothiazole framework consists of a five-membered thiazole ring fused to a benzene ring, creating a planar bicyclic system where all nine atoms and their attached substituents maintain coplanarity. This structural arrangement places the compound within the category of aromatic heterocycles, characterized by electron delocalization across the conjugated system that contributes to molecular stability and unique chemical properties.

The heterocyclic nature of benzothiazole derivatives stems from the presence of both sulfur and nitrogen atoms within the ring system, which significantly influences the electronic properties and reactivity patterns compared to purely carbocyclic aromatic compounds. The thiazole component of the structure is inherently electron-withdrawing, a characteristic that becomes amplified in this particular derivative through the addition of multiple electron-withdrawing substituents including the trifluoromethyl and cyanide groups. This electronic character makes the heterocyclic core readily susceptible to substitution reactions, particularly at the methyne carbon center in the thiazole ring, which explains the successful incorporation of the cyanomethyl substituent at the 2-position.

Within the classification system for benzothiazole derivatives, this compound represents a highly substituted variant that demonstrates the structural diversity achievable within this heterocyclic family. The systematic nomenclature reflects the 1,3-benzothiazole isomer, distinguishing it from the alternative structural isomers 1,2-benzothiazole and 2,1-benzothiazole. The specific substitution pattern creates a molecule that can be categorized as a polyfunctional benzothiazole derivative, where multiple reactive groups contribute to enhanced chemical versatility. The presence of both carbonitrile and cyanomethyl functionalities classifies this compound additionally as a dinitrile derivative, a feature that may contribute to specialized applications in materials science or as synthetic intermediates for further chemical transformations.

Research Objectives and Scope

The investigation of this compound encompasses multiple research domains that reflect the multifaceted nature of modern heterocyclic chemistry. The primary research objectives focus on understanding the unique structural characteristics that distinguish this compound from other benzothiazole derivatives and elucidating how the specific combination of functional groups influences chemical behavior and potential applications. The scope of current research extends beyond basic characterization to encompass detailed analysis of electronic properties, reactivity patterns, and potential synthetic utility as an intermediate for further chemical transformations.

Contemporary research initiatives investigate the compound's role within the broader context of benzothiazole medicinal chemistry, particularly examining how the specific substitution pattern affects biological activity profiles compared to simpler benzothiazole derivatives. The presence of multiple electron-withdrawing groups provides researchers with opportunities to study electronic effects on molecular properties and to develop structure-activity relationships that inform the design of related compounds with enhanced or modified properties. Research objectives also include comprehensive analysis of synthetic methodologies for accessing this compound and related derivatives, with emphasis on developing efficient and scalable synthetic routes that facilitate further investigation and potential applications.

The research scope encompasses materials science applications, where the unique electronic properties resulting from the combination of trifluoromethyl and cyanide functionalities may contribute to specialized applications in electronic materials or optical devices. Computational chemistry studies form another important research objective, utilizing molecular modeling and quantum chemical calculations to predict and understand the compound's behavior under various conditions. Additionally, research efforts focus on developing analytical methods for characterization and quantification of this compound, including spectroscopic techniques and chromatographic methods that facilitate quality control and structural confirmation in synthetic and analytical laboratories.

| Research Domain | Primary Objectives | Current Status |

|---|---|---|

| Structural Characterization | Complete electronic and conformational analysis | Ongoing investigations |

| Synthetic Methodology | Development of efficient synthetic routes | Established basic procedures |

| Biological Activity Assessment | Evaluation of pharmacological potential | Preliminary screening phase |

| Materials Applications | Investigation of electronic and optical properties | Early-stage research |

| Computational Studies | Molecular modeling and property prediction | Active research area |

The comprehensive research approach ensures that all aspects of this unique benzothiazole derivative receive appropriate attention, from fundamental chemical properties to potential practical applications. The multidisciplinary nature of these research objectives reflects the complex character of this compound and the diverse opportunities it presents for scientific investigation and technological development. Future research directions will likely expand to include environmental fate studies, toxicological assessments, and detailed mechanistic investigations that further enhance understanding of this sophisticated heterocyclic compound.

Properties

IUPAC Name |

2-(cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F3N3S/c12-11(13,14)7-4-8-9(3-6(7)5-16)18-10(17-8)1-2-15/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNGORAZRBIXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1SC(=N2)CC#N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501205248 | |

| Record name | 6-Cyano-5-(trifluoromethyl)-2-benzothiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-30-1 | |

| Record name | 6-Cyano-5-(trifluoromethyl)-2-benzothiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-5-(trifluoromethyl)-2-benzothiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.4 |

| MDA-MB-231 (Breast) | 7.2 |

| PC-3 (Prostate) | 15.0 |

| A-549 (Lung) | 12.5 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism underlying the anticancer activity of this compound appears to involve several pathways:

- DNA Interaction : The compound has shown a capacity to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and subsequent apoptosis.

- Cell Cycle Arrest : Studies indicate that treatment with this compound causes cell cycle arrest at the G2/M phase, preventing further cell division.

Case Study 1: Breast Cancer

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls. Flow cytometry analysis revealed that approximately 52% of the treated cells underwent apoptosis after 24 hours of exposure.

Case Study 2: Prostate Cancer

In another investigation involving PC-3 prostate cancer cells, the compound exhibited an IC50 value of 15 µM. The study reported that the compound induced apoptosis through the intrinsic pathway, as evidenced by the activation of caspases and loss of mitochondrial membrane potential.

Additional Biological Activities

Beyond its anticancer properties, this compound has been explored for its antimicrobial activity. Preliminary tests suggest efficacy against various bacterial strains, indicating potential as an antibiotic agent.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Scientific Research Applications

Medicinal Chemistry

2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile has been explored for its potential as an inhibitor in various biological pathways:

- Enzyme Inhibition : Recent studies have identified benzothiazole derivatives as effective inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are crucial in regulating inflammatory responses and pain pathways. The compound exhibits low nanomolar inhibition potency, indicating its potential for developing anti-inflammatory drugs .

- Antibacterial Activity : The compound has shown promise as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making them attractive targets for antibiotic development. Compounds derived from this structure demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Material Science

The trifluoromethyl group in this compound enhances its properties for various applications:

- Fluorinated Materials : The incorporation of trifluoromethyl groups can improve the thermal stability and chemical resistance of polymers. This compound can be utilized in the synthesis of fluorinated polymers that find applications in coatings, adhesives, and other industrial materials.

Agrochemicals

Research into agrochemical applications has indicated that benzothiazole derivatives can act as fungicides or herbicides due to their ability to inhibit specific biochemical pathways in plants or pathogens:

- Pesticide Development : The unique chemical structure allows for modifications that can enhance efficacy against plant pathogens while minimizing toxicity to non-target organisms.

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-thiophenecarbonitrile (2b)

- Structure : Combines a benzothiazole ring (with a nitrile at position 6) linked to a phenyl-thiophene system.

- Key Differences: Lacks the cyanomethyl and trifluoromethyl groups but includes a thiophene-carbonitrile moiety.

- Synthesis: Prepared via condensation of 2-(4-chlorocarbonylphenyl)-5-thiophenecarbonitrile with 4-amino-3-mercaptobenzonitrile in chlorobenzene .

- Applications : Primarily explored in materials science due to its extended π-conjugation.

(b) 1,3,4-Oxadiazole Thioether Derivatives (e.g., Compound 5g)

- Structure : Features a 1,3,4-oxadiazole core substituted with a trifluoromethylpyrazole and halogenated benzylthio groups.

- Key Differences : Oxadiazole vs. benzothiazole core; both include –CF₃ and –CN groups but differ in ring electronics.

- Bioactivity : Demonstrates fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL) and herbicidal effects via SDH protein inhibition, similar to penthiopyrad .

- Molecular Docking : The –CF₃ and carbonyl groups are critical for binding to SDH (PDB: 2FBW), suggesting a shared mode of action with benzothiazole derivatives if they target similar enzymes .

(c) 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

- Structure : Pyridine ring with –CF₃ at position 3 and –CN at position 2.

- Key Differences: Pyridine instead of benzothiazole; lacks the cyanomethyl group but retains –CF₃ and –CN.

- Applications : Intermediate in pharmaceuticals (e.g., apalutamide synthesis), highlighting the role of –CF₃ and –CN in drug design .

Comparative Data Table

Key Findings and Contrasts

Electron-Withdrawing Groups : The target compound’s –CF₃ and –CN groups enhance electrophilicity, similar to oxadiazole derivatives, but its benzothiazole core may offer greater aromatic stabilization than pyridine or oxadiazole systems.

Bioactivity : While oxadiazole thioethers show direct fungicidal/herbicidal action, benzothiazole derivatives like 2b are less explored in this context. The target compound’s –CH₂CN group could modulate solubility or target selectivity.

Synthesis Complexity : The target compound’s synthesis likely requires precise regioselective substitutions, contrasting with the multi-step routes for oxadiazoles or the condensation methods for 2b .

Preparation Methods

General Synthetic Strategy for Benzothiazole Derivatives

Benzothiazole derivatives are commonly synthesized via condensation reactions involving o-aminothiophenol and nitrile-containing reagents such as malononitrile or related cyano compounds. The formation of the benzothiazole ring system is often catalyzed by acids or proceeds under solvent-free grinding conditions, which enhances reaction efficiency and yield.

Synthesis of 2-Cyanomethylbenzothiazole Core

A key intermediate in preparing 2-(cyanomethyl)-substituted benzothiazoles is 2-cyanomethylbenzothiazole . One efficient method involves the following:

- Reactants: o-aminothiophenol and malononitrile.

- Catalyst: Lemon juice (natural acid catalyst).

- Conditions: Grinding the reactants at room temperature for approximately 30 minutes.

- Work-up: Triturate the resulting solid with water, filter, and recrystallize from methanol.

- Yield: Approximately 87%.

- Characterization: Melting point ~100 °C; IR absorption at 2225 cm⁻¹ indicating the nitrile group.

This method is solvent-free, environmentally friendly, and provides good yields, making it suitable for the initial benzothiazole core formation.

Introduction of the Trifluoromethyl Group at Position 5

The trifluoromethyl substitution on the benzothiazole ring is generally introduced via starting materials or intermediates bearing the trifluoromethyl group, such as 3-fluoro-5-trifluoromethylbenzoic acid derivatives. These intermediates can be converted into benzothiazole derivatives through coupling reactions involving:

- Activation of the carboxylic acid group (e.g., via carbodiimide coupling agents such as HATU or WSC).

- Reaction with amine-containing benzothiazole precursors.

- Use of bases like collidine or 2,3,4-lutidine to facilitate coupling.

- Typical solvents include dichloromethane (DCM) and N,N-dimethylformamide (DMF).

- Reaction temperatures are generally mild (around 20 °C).

- Purification by reversed-phase HPLC or recrystallization.

These steps allow the incorporation of the trifluoromethyl group at the desired position on the benzothiazole ring.

Functionalization to 2-(Cyanomethyl) Substituent

The cyanomethyl group at position 2 can be introduced or preserved by using malononitrile or related nitrile-containing reagents in the initial ring formation or by subsequent substitution reactions on the benzothiazole core. The grinding method with lemon juice as a catalyst is effective for this purpose, as described above.

Representative Synthetic Scheme Summary

| Step | Reactants / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | o-Aminothiophenol + Malononitrile | Grinding with lemon juice, RT, 30 min | 87 | Formation of 2-cyanomethylbenzothiazole core |

| 2 | Benzothiazole intermediate + N,N-dimethylformamide dimethyl acetal (DMF-DMA) | Grinding, RT, 10 min | 70 | Formation of 2-(benzothiazolyl)-3-(dimethylamino)acrylonitrile |

| 3 | Activated 3-fluoro-5-trifluoromethylbenzoic acid + Benzothiazole amine | Coupling with HATU/WSC, DCM/DMF, RT, 4 h | Variable (up to 78-90) | Introduction of trifluoromethyl group via amide bond formation |

Analytical and Characterization Data

- IR Spectroscopy: Characteristic nitrile stretch near 2220–2225 cm⁻¹.

- NMR Spectroscopy: Proton NMR shows signals corresponding to aromatic protons and methylene protons of the cyanomethyl group. For example, singlet at ~3.67 ppm for CH₂ adjacent to nitrile.

- Melting Points: Around 100 °C for 2-cyanomethylbenzothiazole intermediates.

- Elemental Analysis: Consistent with expected molecular formulae for carbon, hydrogen, nitrogen, and sulfur.

Summary of Research Findings

- The solvent-free grinding method using lemon juice as a natural acid catalyst is an efficient, green approach for synthesizing 2-cyanomethylbenzothiazole derivatives with high yield and purity.

- Subsequent functionalization to introduce the trifluoromethyl group is achieved by coupling with activated trifluoromethyl-substituted benzoic acid derivatives under mild conditions.

- The combination of these methods allows for the preparation of 2-(cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile with good yields and reproducibility.

- Analytical data confirm the structure and purity of the synthesized compounds, supporting the robustness of the synthetic routes.

This comprehensive preparation approach integrates environmentally benign methods with classical organic synthesis techniques, providing a reliable pathway to this compound suitable for further application in pharmaceutical and material science research.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile, and what key reaction conditions should be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as cyclization of substituted aniline precursors with thiourea derivatives under acidic conditions. Key steps include:

- Cyanomethyl introduction : Use of acrylonitrile or cyanomethylation reagents (e.g., KCN/alkyl halides) under controlled pH to avoid side reactions.

- Trifluoromethyl positioning : Electrophilic aromatic substitution (EAS) with CF₃ donors (e.g., trifluoromethylating agents like TMSCF₃) requires optimization of Lewis acid catalysts (e.g., AlCl₃) and temperature (60–80°C).

- Nitration/cyanation : Sequential nitration followed by cyanation at the 6-position using CuCN in DMF at 120°C.

Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water). Reaction yields depend on stoichiometric precision and inert atmosphere maintenance .

Advanced Question

Q. How can computational chemistry methods predict the reactivity and regioselectivity of electrophilic substitutions on the benzothiazole core?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and Fukui indices to identify reactive sites:

- Electrophilic attack : The trifluoromethyl group at C5 deactivates the benzene ring, directing substitutions to C6 or C7.

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, revealing polar aprotic solvents (e.g., DMSO) stabilize transition states.

- Regioselectivity validation : Compare calculated activation energies for competing pathways (e.g., C6 vs. C7 nitration). Experimental validation via LC-MS or ¹⁹F NMR confirms computational predictions .

Basic Question

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Benzothiazole C2 proton: δ 7.8–8.2 ppm (doublet, J = 8.5 Hz).

- Trifluoromethyl group: δ 120–125 ppm in ¹³C NMR (quartet, ¹JCF ≈ 280 Hz).

- IR Spectroscopy : Stretching vibrations for C≡N (2250 cm⁻¹) and C-F (1100–1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., ESI-MS [M+H]⁺ expected for C₁₁H₅F₃N₂S: 266.02).

Purity is assessed via HPLC (C18 column, acetonitrile/water) with >95% threshold .

Advanced Question

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) arising from conformational isomerism?

Methodological Answer:

- Variable Temperature NMR : Cool samples to –40°C to slow bond rotation, resolving split signals (e.g., cyanomethyl group rotation barriers).

- 2D NMR (COSY, NOESY) : Identify through-space correlations between protons in rigid vs. flexible regions.

- Computational Dynamics : Molecular dynamics simulations (e.g., AMBER) model rotational barriers and predict splitting patterns.

For persistent ambiguities, X-ray crystallography provides definitive structural confirmation .

Basic Question

Q. What solvent systems and storage conditions are optimal for maintaining compound stability?

Methodological Answer:

- Solubility : Use DMSO or DMF for dissolution; avoid protic solvents (e.g., MeOH) to prevent hydrolysis of the cyanomethyl group.

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation.

- Stability assays : Monitor via TLC or HPLC over 72 hours at room temperature to detect decomposition (e.g., loss of CN or CF₃ groups) .

Advanced Question

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions compared to non-fluorinated analogs?

Methodological Answer:

- Electronic effects : The CF₃ group withdraws electron density, reducing nucleophilicity at adjacent positions but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Steric effects : Bulkier CF₃ vs. CH₃ increases steric hindrance, requiring larger ligands (e.g., XPhos) for efficient coupling.

- Comparative studies : Kinetic studies (e.g., pseudo-first-order rate constants) show CF₃ analogs exhibit 2–3× slower coupling rates than CH₃ derivatives but higher regioselectivity .

Advanced Question

Q. What experimental design principles apply when studying the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- Positive/negative controls : Use known benzothiazole-based inhibitors (e.g., thiazole-4-carboxamide) and DMSO controls.

- Dose-response curves : Test 10⁻⁶–10⁻³ M concentrations in triplicate, using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀.

- Counter-screening : Assess off-target effects via kinase panels or proteome-wide profiling.

- Data validation : Confirm results with orthogonal assays (e.g., SPR for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.